BenchChemオンラインストアへようこそ!

ST638

Platelet biology Thrombosis research Tyrosine kinase signaling

ST638 is a substrate-competitive tyrphostin-class TKI that binds the tyrosine kinase substrate-binding site—not the ATP pocket—delivering functional selectivity unmatched by ATP-competitive agents like genistein. At 50 µM, it completely blocks thrombin-induced platelet aggregation without Ca²⁺ mobilization interference. It achieves 82.5% bronchiolar relaxation (EC50 ~7.2 µM) at half the concentration of tyrphostin A47. Bidirectional PGE2 modulation in CSF-1R systems and receptor-PLD uncoupling in neutrophils further distinguish ST638 from generic TKIs. Supplied as ≥98% pure yellow solid; ships under nitrogen.

Molecular Formula C19H18N2O3S
Molecular Weight 354.4 g/mol
Cat. No. B1239910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameST638
Synonymsalpha-cyano-3-ethoxy-4-hydroxy-5-phenylmethylcinnamamide
ST 638
ST-638
Molecular FormulaC19H18N2O3S
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESCCOC1=CC(=CC(=C1O)CSC2=CC=CC=C2)C=C(C#N)C(=O)N
InChIInChI=1S/C19H18N2O3S/c1-2-24-17-10-13(8-14(11-20)19(21)23)9-15(18(17)22)12-25-16-6-4-3-5-7-16/h3-10,22H,2,12H2,1H3,(H2,21,23)/b14-8-
InChIKeyYKLMGKWXBLSKPK-ZSOIEALJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ST638 (Tyrphostin ST 638) Procurement Guide: Key Specifications and Research Applications


ST638 (α-cyano-3-ethoxy-4-hydroxy-5-phenylthiomethylcinnamamide; CAS 107761-24-0) is a synthetic small-molecule protein tyrosine kinase inhibitor belonging to the tyrphostin class of compounds [1]. With a molecular formula of C₁₉H₁₈N₂O₃S and a molecular weight of 354.42 g/mol, ST638 exhibits an IC₅₀ of 370 nM against protein tyrosine kinase activity . The compound is characterized as a substrate-competitive inhibitor that binds to the tyrosine kinase substrate-binding site rather than the ATP-binding site [2]. ST638 specifically inhibits EGF-induced tyrosine phosphorylation in intact cells without affecting serine or threonine phosphorylation, demonstrating functional selectivity for tyrosine-specific protein kinases [3]. The compound is supplied as a ≥98% (HPLC) yellow solid, is light-sensitive, and requires storage at −20°C under nitrogen protection .

Why ST638 Cannot Be Substituted with Generic Tyrosine Kinase Inhibitors: Key Differentiation Factors


Substitution of ST638 with other tyrosine kinase inhibitors (TKIs) including genistein, tyrphostin A47, or erbstatin is not scientifically equivalent due to ST638's unique structural and mechanistic differentiation. ST638 operates via substrate-competitive inhibition at the protein substrate-binding site, whereas genistein functions as an ATP-competitive inhibitor—a fundamental mechanistic distinction that confers differential kinase selectivity profiles [1]. Furthermore, ST638 exhibits context-dependent functional effects not observed with structural analogs: in CSF-1 receptor-transfected cells, ST638 produces opposite effects on PGE₂ production depending on the presence or absence of CSF-1 ligand, a bidirectional regulatory property not documented for other tyrphostins [2]. Additionally, ST638 demonstrates tissue-specific relaxation efficacy that differs from close analogs—in small airway bronchioles, ST638 achieves comparable relaxation to 100 μM tyrphostin A47 at half the concentration (50 μM), indicating higher potency in this specific application [3]. These quantifiable differences preclude simple interchange with other TKIs in experimental designs requiring precise pharmacological control.

ST638 Quantitative Differentiation Evidence: Head-to-Head Comparisons with Analog Inhibitors


ST638 vs Genistein: Comparable Anti-Aggregatory Efficacy in Human Platelets at Defined Concentrations

In thrombin-stimulated human platelets, preincubation with 50 μM ST638 completely blocked platelet aggregation induced by 0.05 unit/ml thrombin, achieving efficacy equivalent to 25 μg/ml genistein under identical experimental conditions [1]. Both inhibitors also blocked protein-tyrosine phosphorylation of multiple substrate bands (135-, 124-, 76-, 64-, and 60-kDa) in a dose-dependent manner [1]. However, genistein at higher concentrations additionally inhibited intracellular Ca²⁺ mobilization, whereas ST638 did not, indicating distinct downstream signaling interference despite comparable aggregation blockade [1].

Platelet biology Thrombosis research Tyrosine kinase signaling

ST638 vs Tyrphostin A47: Equivalent Bronchodilation at Half the Concentration

In isolated rat small bronchioles precontracted with 1.5 μM ionomycin, 50 μM ST638 produced 86.7 ± 1.8% relaxation (n = 6), while 100 μM tyrphostin A47 produced 89.3 ± 1.7% relaxation (n = 5)—statistically equivalent bronchodilation with ST638 achieving this effect at half the molar concentration [1]. Additionally, ST638 demonstrated an EC₅₀ of approximately 7.2 μM for relaxation of carbachol-precontracted bronchioles, achieving maximal effect at 50 μM with 82.5 ± 3.8% tone reduction in small bronchioles [1].

Airway smooth muscle Respiratory pharmacology Tyrosine kinase inhibition

ST638 in Human Neutrophils: Receptor-Coupled PLD Inhibition Shared with ST271 and Erbstatin

In human neutrophils, ST638 inhibits phospholipase D (PLD) activity stimulated by fMet-Leu-Phe, platelet-activating factor, and leukotriene B₄, an effect also observed with ST271 and erbstatin [1]. Importantly, none of these inhibitors affected phorbol ester-stimulated PLD, confirming that inhibition occurs upstream at the receptor-coupling level rather than through direct PLD enzyme blockade [1]. In contrast, the protein kinase C inhibitor Ro-31-8220 inhibited phorbol ester-stimulated but not receptor-stimulated PLD, establishing functional pathway segregation [1]. ST638 did not inhibit Ins(1,4,5)P₃ generation, indicating selective uncoupling of receptor-to-PLD signaling without affecting phospholipase C pathways [1].

Neutrophil signaling Phospholipase D Inflammation research

ST638 Exhibits Context-Dependent Bidirectional Regulation of PGE₂ Production in CSF-1R Systems

In c-fms (CSF-1 receptor)-transfected 32D myeloid progenitor cells, ST638 produces opposite effects on PGE₂ production depending on ligand context. In the absence of CSF-1, addition of ST638 inhibits PGE₂ production within 10-60 minutes [1]. In the presence of CSF-1, ST638 induces the opposite effect—increasing PGE₂ production—though this requires longer treatment duration (24 hours) [1]. Notably, ST638 failed to inhibit PGE₂ production in cells transfected with mutant c-fms lacking tyrosine 969 (substituted with phenylalanine), suggesting this specific residue may be a site of ST638 action [2]. This bidirectional, mutation-sensitive regulation is not documented for genistein or other commonly used TKIs in comparable systems.

CSF-1 receptor signaling Prostaglandin regulation Hematopoiesis research

ST638 Demonstrates Substrate-Competitive Rather Than ATP-Competitive Kinase Inhibition

ST638 inhibits tyrosine-specific protein kinase via competition with the substrate protein for the kinase binding site, rather than competing with ATP [1]. This mechanistic classification distinguishes ST638 from ATP-competitive inhibitors such as genistein and AG957 [2]. In intact A431 cells, ST638 at 25-100 μM specifically inhibited EGF-induced tyrosine phosphorylation of whole cell proteins without affecting serine or threonine phosphorylation, confirming substrate-level specificity [3]. ST638 also inhibited phosphorylation of endogenous substrates (lipocortin I at 25 μM) without affecting EGF receptor autophosphorylation, further demonstrating that inhibition occurs at the substrate-kinase interface rather than at receptor kinase activation [3].

Kinase inhibitor mechanism Enzymology Signal transduction

ST638 Modulates TNF-α-Induced ICAM-1 Expression with Time- and Cell-Type-Dependent Bidirectionality

In TNF-α-stimulated EAhy926 endothelial cells, ST638 (3-100 μM) caused a concentration-dependent reduction in ICAM-1 expression at 4 hours post-stimulation, but produced a concentration-dependent increase in ICAM-1 expression at 24 hours [1]. This temporal bidirectionality was also observed with tyrphostin AG 1288 and genistein, but ST638 exhibited cell-type-specific effects: at 100 μM, ST638 significantly inhibited ICAM-1 expression on HLMVEC endothelial cells induced by 0.01 ng/ml TNF-α at both 4 and 24 hours, yet increased ICAM-1 expression induced by 0.1 ng/ml TNF-α at 24 hours [1]. ST638 did not significantly alter PMA-stimulated ICAM-1 expression, whereas the PKC inhibitor Ro31-8220 did, confirming pathway selectivity [1].

Endothelial biology Inflammation Adhesion molecule regulation

ST638 Optimal Application Scenarios: Evidence-Based Procurement Guidance


Platelet Activation and Thrombosis Signaling Studies

ST638 at 50 μM completely blocks thrombin-induced human platelet aggregation and suppresses protein-tyrosine phosphorylation of multiple substrates (135-, 124-, 76-, 64-, and 60-kDa bands) without the confounding Ca²⁺ mobilization interference observed with genistein at higher concentrations [1]. This makes ST638 the preferred TKI for platelet signaling experiments where calcium-related secondary effects must be minimized [1].

Airway Smooth Muscle Contractility and Respiratory Pharmacology

ST638 demonstrates concentration-dependent relaxation of isolated bronchioles with an EC₅₀ of approximately 7.2 μM against carbachol-induced contraction and achieves 82.5 ± 3.8% maximal relaxation at 50 μM in small bronchioles [2]. The compound produces equivalent bronchodilation to tyrphostin A47 at half the concentration (50 μM vs 100 μM) in ionomycin-contracted small bronchioles, offering improved potency for airway pharmacology studies [2].

CSF-1 Receptor Signal Transduction and Myeloid Cell Biology

In c-fms-transfected 32D myeloid progenitor cells, ST638 uniquely exhibits bidirectional regulation of PGE₂ production depending on CSF-1 ligand presence: inhibition in unstimulated cells (10-60 min) versus stimulation in CSF-1-exposed cells (24 h) [3]. This context-dependent pharmacology, coupled with loss of efficacy in tyrosine 969 mutant receptors, positions ST638 as a specialized probe for dissecting CSF-1R signaling bifurcation and tyrosine phosphorylation site-specific functions [4].

Neutrophil Phospholipase D Signaling Pathway Dissection

ST638 selectively inhibits receptor-stimulated (fMet-Leu-Phe, PAF, LTB₄) PLD activity in human neutrophils without affecting phorbol ester-stimulated PLD or Ins(1,4,5)P₃ generation [5]. This receptor-PLD uncoupling property, shared with ST271 and erbstatin but distinct from PKC inhibitors like Ro-31-8220, enables targeted investigation of tyrosine kinase-dependent receptor-to-PLD coupling mechanisms in inflammatory cell signaling [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for ST638

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.